molecular formula C7H11FO B2531092 3-Fluorocyclohexanecarbaldehyde CAS No. 1558372-86-3

3-Fluorocyclohexanecarbaldehyde

Cat. No. B2531092
CAS RN: 1558372-86-3
M. Wt: 130.162
InChI Key: DLELVZMSYJBVEO-UHFFFAOYSA-N
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Description

The compound of interest, 3-Fluorocyclohexanecarbaldehyde, is a fluorinated organic molecule that is structurally related to cyclohexane carbaldehydes. While the specific compound is not directly studied in the provided papers, these papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of 3-Fluorocyclohexanecarbaldehyde.

Synthesis Analysis

The synthesis of cyclohexane carbaldehydes and their derivatives is a topic of interest in the field of organic chemistry. Paper describes a catalytic approach for the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, which could potentially be adapted for the synthesis of 3-Fluorocyclohexanecarbaldehyde. The method employs an inverse-electron-demand Diels-Alder reaction catalyzed by L-proline, yielding products with good yields and high enantioselectivities. Similarly, paper reports an organocatalytic Michael reaction followed by an intramolecular aldol condensation to produce densely functionalized cyclohexenes, which could provide insights into the synthesis of fluorinated variants.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their chemical properties and reactivity. Paper investigates the molecular structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, using both experimental and theoretical methods. Although the core structure differs, the analysis techniques and the influence of the fluorine atom on the molecular structure could be relevant to understanding the structure of 3-Fluorocyclohexanecarbaldehyde.

Chemical Reactions Analysis

The reactivity of cyclohexane carbaldehydes in various chemical reactions is an area of active research. The papers provided do not directly address the chemical reactions of 3-Fluorocyclohexanecarbaldehyde, but they do explore reactions of structurally related compounds. For instance, the domino Michael-aldol condensation described in paper could be a useful reaction in further functionalizing cyclohexane carbaldehydes, including fluorinated ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as their optical properties and molecular docking potential, are influenced by their molecular structure. Paper provides a comprehensive analysis of these properties for a related compound, which includes the calculation of the first hyperpolarizability and molecular electrostatic potential map. These analyses could shed light on the potential applications of 3-Fluorocyclohexanecarbaldehyde in nonlinear optics or as a pharmaceutical agent. Additionally, paper discusses the synthesis and properties of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which, while not the same compound, highlights the impact of fluorine substituents on the properties of cyclohexane rings.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds Formation

Research highlights the importance of fluorinated aldehydes in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, studies have demonstrated methods for creating 3-fluoropyrroles, which involve the electrophilic alpha,alpha-difluorination of the imino bond followed by dehydrofluorination, showcasing a pathway that might be analogous or relevant for compounds like 3-Fluorocyclohexanecarbaldehyde (Surmont et al., 2009; Surmont et al., 2009).

Fluorometric Detection Methods

The development of sensitive fluorometric detection methods for aldehydes, including formaldehyde in foods, demonstrates the utility of cyclohexane-derived compounds in enhancing detection sensitivity. This suggests a potential application area for 3-Fluorocyclohexanecarbaldehyde in analytical chemistry and food safety (Zhao & Zhang, 2009).

Heterocycles and Fluorinated Compounds Synthesis

Studies on the synthesis of fluorinated compounds, including indazoles and furans through C–H bond functionalization, highlight the significance of fluorinated precursors in constructing complex molecules. These methodologies offer insight into how 3-Fluorocyclohexanecarbaldehyde could serve as a precursor in synthesizing novel fluorinated heterocycles, thereby contributing to advancements in pharmaceuticals and materials science (Hummel & Ellman, 2014).

Metabolic Pathways of Fluorotelomer Alcohols

Research into the metabolic pathways of fluorotelomer alcohols in rat hepatocytes, which generate a series of fluorinated acids, underscores the complexity of fluorinated compound metabolism. This work could inform environmental and health-related studies concerning the breakdown and effects of fluorinated substances, including derivatives like 3-Fluorocyclohexanecarbaldehyde (Martin et al., 2005).

properties

IUPAC Name

3-fluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-7-3-1-2-6(4-7)5-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLELVZMSYJBVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorocyclohexanecarbaldehyde

CAS RN

1558372-86-3
Record name 3-fluorocyclohexanecarbaldehyde
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